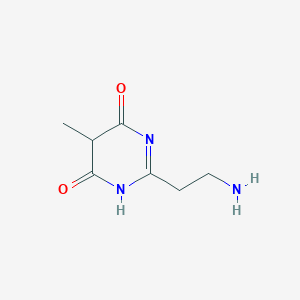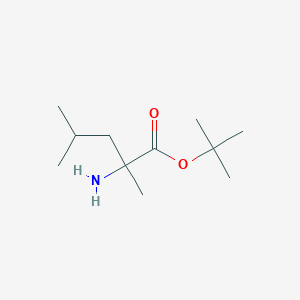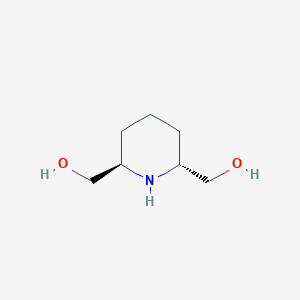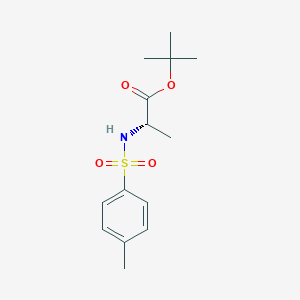
3-(2-Diethylaminoethyl)imidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine is a compound that belongs to the class of imidazopyridines. Imidazopyridines are heterocyclic compounds that contain both imidazole and pyridine rings fused together. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and glyoxal. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions.
Alkylation: The imidazopyridine core is then alkylated using diethylamine and an appropriate alkylating agent, such as ethyl bromide. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Imidazopyridine Derivatives: Compounds with similar structures but different substituents, such as N-methyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine.
Uniqueness
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2891-99-8 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N,N-diethyl-2-imidazo[4,5-b]pyridin-3-ylethanamine |
InChI |
InChI=1S/C12H18N4/c1-3-15(4-2)8-9-16-10-14-11-6-5-7-13-12(11)16/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
OCUFTCLNNKFCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
![(3S,4S)-4-amino-2-[(3S,6S)-4,6-diamino-3-[(2R,3R,5R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B12830581.png)

![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)

![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)





